molecular formula C25H22FN3O3 B2736246 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide CAS No. 932523-20-1

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2736246
CAS RN: 932523-20-1
M. Wt: 431.467
InChI Key: VLKXXQHQFWDQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H22FN3O3 and its molecular weight is 431.467. The purity is usually 95%.
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Scientific Research Applications

Acetaminophen and Environmental Concerns

Acetaminophen Micropollutant Research : Research on acetaminophen (ACT), a widely used analgesic, reveals its presence as a micropollutant in natural water environments, posing challenges in monitoring and treatment. The complexity of ACT degradation products necessitates advanced removal technologies and understanding of transformation pathways in environmental compartments like wastewater, surface water, and soil (Vo et al., 2019).

Pharmacological Applications and Toxicity Studies

Cholinesterase Inhibitors : The study of reversible cholinesterase inhibitors highlights their potential as prophylactic agents against organophosphate exposure, indicating a broad application in mitigating toxic effects related to environmental and occupational hazards (Lorke & Petroianu, 2018).

Paracetamol's Properties and Uses : An analysis of paracetamol outlines its significance in pharmaceutical applications, detailing its synthesis, reactions, and the criticality of dosage management to avoid adverse effects, emphasizing the importance of chemical knowledge in drug design and safety (Ogemdi, 2019).

Advanced Oxidation Processes

Degradation of Acetaminophen : Advanced Oxidation Processes (AOPs) are explored for their efficiency in treating acetaminophen from aqueous media, highlighting the significance of understanding chemical transformation pathways and biotoxicity of by-products in environmental and pharmaceutical research (Qutob et al., 2022).

Insights into Chemical Mechanisms

8-Hydroxyquinoline Derivatives : The study of 8-hydroxyquinoline derivatives, due to their metal chelation properties and significant biological activities, suggests a wide array of applications in medicinal chemistry for treating diseases like cancer and neurodegenerative disorders, showcasing the versatility of specific chemical frameworks in drug development (Gupta et al., 2021).

properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3/c1-32-22-12-7-17-13-18(15-27-20-5-3-2-4-6-20)25(31)29(23(17)14-22)16-24(30)28-21-10-8-19(26)9-11-21/h2-14,27H,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKXXQHQFWDQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

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